Product packaging for N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine(Cat. No.:CAS No. 111225-43-5)

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Cat. No.: B039123
CAS No.: 111225-43-5
M. Wt: 199.25 g/mol
InChI Key: MZKDMSRNGFHLFB-UHFFFAOYSA-N
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Description

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture comprising a pyridine ring, an N-allyl group, and a 1H-pyrrole moiety, which together create a versatile and functionalized heterocyclic system. Its primary research value lies in its application as a key intermediate or core structure for the synthesis of novel pharmacologically active molecules. The presence of multiple nitrogen atoms and the allyl group offers distinct sites for further chemical modification, making it an ideal candidate for the development of targeted chemical libraries. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design of potential enzyme inhibitors or receptor modulators that target specific biological pathways. The mechanism of action for any derivative would be highly dependent on the final synthesized structure, but the core amine-linked heterocyclic system is often associated with intercalation or binding to biological macromolecules. This reagent is intended for use in exploratory synthesis, lead optimization, and as a building block in the development of new chemical entities for academic and industrial research programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B039123 N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine CAS No. 111225-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKDMSRNGFHLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=NC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Elucidation of N Allyl N 1h Pyrrol 1 Yl Pyridin 4 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis would provide detailed insights into the molecular structure of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine in solution.

1H and 13C NMR Characterization of Pyridine (B92270) and Pyrrole (B145914) Moieties

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the protons on the pyridine ring, the pyrrole ring, and the allyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the connectivity of adjacent protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom in the pyridine, pyrrole, and allyl moieties.

Hypothetical ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine-HData not availableData not availableData not available
Pyrrole-HData not availableData not availableData not available
Allyl-CH₂Data not availableData not availableData not available
Allyl-CHData not availableData not availableData not available
Allyl=CH₂Data not availableData not availableData not available

Hypothetical ¹³C NMR Data Table

CarbonChemical Shift (ppm)
Pyridine-CData not available
Pyrrole-CData not available
Allyl-CData not available

Application of 15N NMR and Advanced Two-Dimensional (2D) NMR Techniques for Structural Assignment

¹⁵N NMR spectroscopy would be valuable for probing the nitrogen atoms within the pyridine and pyrrole rings, offering further insight into the electronic structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all the proton and carbon signals and confirming the connectivity between the different structural fragments of the molecule.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Hypothetical Crystallographic Data Table

ParameterValue
Crystal systemData not available
Space groupData not available
a, b, c (Å)Data not available
α, β, γ (°)Data not available
Volume (ų)Data not available
ZData not available

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable information about the molecule's structure and the relative stability of its different parts, as weaker bonds tend to break first. This pattern serves as a further confirmation of the proposed structure.

Computational and Theoretical Investigations of N Allyl N 1h Pyrrol 1 Yl Pyridin 4 Amine

Quantum Chemical Studies (Density Functional Theory and Semi-empirical Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the properties of molecules. nih.govmdpi.com DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), allow for the accurate calculation of a molecule's ground-state geometry and electronic properties. tandfonline.comresearchgate.net These calculations provide a theoretical framework for understanding the molecule's behavior and characteristics. For N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine, these studies would elucidate the interplay between the electron-rich pyrrole (B145914) ring, the pyridine (B92270) core, and the flexible allyl group.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This indicates a higher potential for charge transfer within the molecule. irjweb.com In computational studies of similar heterocyclic amine derivatives, the analysis of the HOMO-LUMO gap has been instrumental in explaining the charge transfer interactions that contribute to their bioactivity. irjweb.com For this compound, DFT calculations would map the electron density distribution in these frontier orbitals, identifying the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency

The presence of the flexible N-allyl group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the different possible conformers of a molecule and determine their relative stabilities. By systematically rotating the rotatable bonds—specifically those in the allyl chain and the bond connecting the nitrogen to the pyridine ring—a potential energy surface can be mapped.

Theoretical calculations, typically using DFT, can determine the total energy of each conformer. The structure with the lowest energy is predicted to be the most stable and, therefore, the most abundant conformation at equilibrium. This analysis is crucial as the three-dimensional shape of a molecule significantly influences its physical properties and how it interacts with other molecules.

Quantum chemical methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. tandfonline.comresearchgate.net

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of spectral bands to specific functional groups and vibrational motions within the molecule, such as the C=C stretching of the allyl group or the characteristic vibrations of the pyridine and pyrrole rings. aip.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). tandfonline.com Comparing these calculated shifts with experimental NMR data serves as a powerful tool for structural elucidation and confirmation. For this compound, this would help assign the signals for each proton and carbon atom in its distinct chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical studies typically focus on static, single-molecule systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). researchgate.net

For this compound, MD simulations could be used to:

Study the flexibility of the allyl chain and the rotational dynamics of the pyrrole ring relative to the pyridine core.

Analyze how the molecule interacts with solvent molecules, providing information on its solubility and solvation shell structure.

Investigate how multiple molecules of the compound might aggregate or interact with each other in a condensed phase.

Such simulations offer a deeper understanding of the molecule's behavior in realistic conditions, complementing the static picture provided by quantum mechanics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. The fundamental principle is that the structure of a molecule dictates its properties.

To build a QSPR model, the chemical structure must be converted into numerical values known as molecular descriptors. These descriptors can be derived from the molecular graph (topological indices) or from its 3D geometry and electronic properties. tandfonline.comnih.gov

Topological Indices: These are numerical values derived from the two-dimensional representation of a molecule. They encode information about the size, shape, branching, and connectivity of atoms within the molecule.

Molecular Descriptors: This is a broader category that includes not only topological indices but also descriptors based on quantum mechanics (e.g., HOMO/LUMO energies, dipole moment) and 3D structure (e.g., molecular surface area, volume).

For a class of compounds like aminopyridine derivatives, a QSPR model could be developed by calculating a wide range of descriptors for several molecules with known experimental properties (e.g., solubility, boiling point). nih.govresearchgate.net Statistical methods are then used to create an equation that links a subset of these descriptors to the property of interest. This model could then be used to predict the properties of new, unsynthesized molecules like this compound based solely on its calculated descriptors.

Table 2: Mentioned Compound Names

Compound Name
This compound
N-allyl-N-ethylformamide

Prediction of Electronic and Photophysical Properties

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic and photophysical properties of this compound were identified.

General computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the electronic and photophysical characteristics of novel organic molecules. These theoretical approaches can provide valuable insights into properties including:

Electronic Properties:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These values are crucial for determining the electronic band gap, which influences the molecule's reactivity and electronic transitions.

Electron density distribution: This helps in understanding the reactive sites of the molecule.

Dipole moment: This provides information about the polarity of the molecule.

Photophysical Properties:

Absorption and emission spectra (λ_abs and λ_em): These predictions indicate the wavelengths at which the molecule absorbs and emits light.

Oscillator strength (f): This theoretical value corresponds to the intensity of an electronic transition.

Excitation energies: These energies correspond to the transitions from the ground state to various excited states.

While these computational techniques are well-established for characterizing compounds with similar structural motifs, such as pyridine and pyrrole derivatives, specific data for this compound is not available in the reviewed literature. Therefore, detailed research findings and data tables for this particular compound cannot be provided at this time. Further computational studies would be required to elucidate its specific electronic and photophysical profile.

Reaction Mechanisms and Reactivity Studies of N Allyl N 1h Pyrrol 1 Yl Pyridin 4 Amine and Its Derivatives

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents a significant reaction pathway for molecules containing both a nucleophilic center and a reactive unsaturated moiety like an allyl group. For N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine, cyclization can lead to the formation of novel fused heterocyclic systems. These reactions can be initiated through various means, including thermal, photochemical, acid-catalyzed, or radical-mediated pathways.

One plausible mechanism is a free-radical intramolecular cyclization. Studies on o-bromophenyl-substituted pyrrolylpyridinium salts have demonstrated that radical-induced arylation can effectively form new polycyclic skeletons. beilstein-journals.org A similar approach could be envisioned for a suitably substituted derivative of this compound, where a radical generated on a peripheral group could add to the allyl double bond or one of the aromatic rings to initiate ring closure.

Another potential pathway is an electrophilic cyclization. Protonation of the allyl double bond under acidic conditions would generate a secondary carbocation. This electrophilic center could then be attacked by an electron-rich position on the pyrrole (B145914) or pyridine (B92270) ring, leading to a new ring system. The feasibility and outcome of such a reaction would depend heavily on the electron density of the aromatic rings, which is modulated by the opposing electronic effects of the amino nitrogen and the pyrrole ring.

The formation of new rings via intramolecular cyclization is governed by principles of stereoselectivity and regioselectivity, which determine the spatial arrangement and constitutional isomerism of the product, respectively. testbook.com

Regioselectivity refers to the specific site of bond formation. In the case of an electrophilic cyclization of this compound, several outcomes are possible. The attacking carbocation could bond to the C2 or C3 position of the pyrrole ring or potentially the C3 position of the pyridine ring. The preferred site of attack is determined by a combination of kinetic and thermodynamic factors, including the relative stability of the resulting intermediates (Wheland intermediates) and the steric accessibility of each position. The electron-donating nature of the amino group enhances the nucleophilicity of the pyridine ring, while the pyrrole ring is inherently electron-rich.

Stereoselectivity concerns the formation of a specific stereoisomer. If the cyclization process creates a new chiral center, the reaction may favor the formation of one enantiomer or diastereomer over another. This is often dictated by the transition state geometry. For the cyclization to occur, the allyl chain must adopt a specific conformation that brings the reactive centers into proximity. The most stable transition state, which minimizes steric clashes, will lead to the major stereoisomer. khanacademy.org For instance, in a nucleophilic ring-opening of an epoxide, the approach of the nucleophile is highly controlled, leading to a specific stereochemical outcome. researchgate.net A similar principle applies here, where the orientation of the substituents on the allyl group and the aromatic rings will influence the stereochemical course of the cyclization.

Table 1: Factors Influencing Selectivity in Intramolecular Cyclization

Factor Influence on Regioselectivity Influence on Stereoselectivity
Electronic Effects Directs attack to the most electron-rich (nucleophilic) position on the aromatic rings. Can stabilize or destabilize transition states, influencing the energy barrier for the formation of different stereoisomers.
Steric Hindrance Favors attack at less crowded positions. Bulky substituents can block certain reaction sites. Dictates the preferred conformation of the molecule in the transition state, favoring pathways that minimize steric strain.
Reaction Conditions Choice of catalyst, solvent, and temperature can favor kinetic or thermodynamic products. Can influence the equilibrium between different transition states, thereby affecting the product's stereochemical ratio.
Ring Strain Favors the formation of more stable 5- or 6-membered rings (Baldwin's rules). The geometry required to form a strained ring may be energetically unfavorable, thus disfavoring certain stereochemical outcomes.

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic alkenes, including nitrogen heterocycles, from acyclic diene precursors. nih.govresearchgate.net While this compound itself is not a direct substrate for RCM as it possesses only one olefin, a derivative such as N-allyl-N-(alkenyl)-N-(1H-pyrrol-1-yl)pyridin-4-amine could readily undergo this transformation.

The generally accepted mechanism for RCM, proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps mediated by a metal carbene catalyst, typically based on ruthenium or molybdenum. organic-chemistry.org

The RCM catalytic cycle proceeds as follows:

Initiation: The catalyst's metal carbene ([M]=CR₂) reacts with one of the terminal olefins of the diene substrate in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition, releasing the original carbene ligand (as R₂C=CH₂) and forming a new metal carbene attached to the substrate.

Ring Closure: The tethered metal carbene then reacts intramolecularly with the second olefin on the same molecule, forming a new, larger metallacyclobutane.

Product Formation and Catalyst Regeneration: This new metallacyclobutane undergoes a final cycloreversion, releasing the cyclic alkene product and regenerating the metal carbene catalyst, which can then enter another catalytic cycle. The driving force for the reaction is often the removal of a volatile small alkene byproduct, such as ethene. organic-chemistry.org

Table 2: Common Catalysts for Ring-Closing Metathesis

Catalyst Generation Key Features Typical Applications
Grubbs' Catalyst First High functional group tolerance but moderate reactivity. Synthesis of simple to moderately complex cyclic alkenes. nih.gov
Grubbs' Catalyst Second Features an N-heterocyclic carbene (NHC) ligand, leading to higher reactivity and stability. Widely used for challenging RCM reactions, including the synthesis of tetrasubstituted olefins. organic-chemistry.org
Hoveyda-Grubbs Catalyst Second Contains a chelating isopropoxystyrene ligand, offering increased stability and recoverability. Useful in various metathesis reactions where catalyst stability is crucial.
Schrock's Catalyst N/A Molybdenum- or tungsten-based; highly reactive but sensitive to air and functional groups. Effective for the metathesis of sterically hindered or electron-deficient olefins.

Investigation of Electron Transfer Processes in Related Heteroaromatic Systems

Electron transfer (ET) processes are fundamental to the redox chemistry of heteroaromatic compounds. For this compound, the pyridine ring is the most likely site for redox activity. The nitrogen atom in the pyridine ring can be reduced, and this process is often coupled with structural changes.

Studies on related expanded pyridinium (B92312) molecules have shown that upon electron transfer, the pyridinium redox center can undergo N-pyramidalization. nih.gov When such molecules are adsorbed onto an electrode surface, this structural change can be blocked, altering the mechanism from a single two-electron transfer to a stepwise transfer of two individual electrons. nih.gov

For the title compound, the electron-donating character of both the amino nitrogen and the pyrrolyl group increases the electron density on the pyridine ring, making it more difficult to reduce compared to unsubstituted pyridine. However, protonation or quaternization at the pyridine nitrogen would create a pyridinium cation, significantly lowering its reduction potential and making it a good electron acceptor. In aqueous media, proton-coupled electron transfer (PCET) can occur, where the transfer of an electron is accompanied by the transfer of a proton. researchgate.net Radical transformations involving pyridine motifs, such as Minisci-type reactions, often proceed through electron-transfer mechanisms. chinesechemsoc.orgchinesechemsoc.org

Role of Hydrogen Bonding in Modulating Reactivity and Photophysics

Hydrogen bonding plays a critical role in determining the structure, reactivity, and photophysical properties of nitrogen-containing heterocycles. mdpi.com The pyridine nitrogen of this compound is a hydrogen bond acceptor.

In protic solvents like methanol (B129727) or water, this nitrogen can form hydrogen bonds with solvent molecules. This interaction can have several consequences:

Modulation of Basicity: Hydrogen bonding solvates the pyridine nitrogen, influencing its pKa and thus its availability for acid-catalyzed reactions.

Altered Reactivity: By drawing electron density away from the ring, hydrogen bonding can make the pyridine ring more electrophilic and susceptible to nucleophilic attack.

Changes in Photophysics: The photophysical behavior of related amino-containing dyes is highly sensitive to the solvent environment. nih.gov Hydrogen bonding can induce a red shift in the absorption spectrum and significantly decrease the fluorescence quantum yield by promoting non-radiative decay pathways. nih.gov Theoretical studies on 2-aminopyridine (B139424) derivatives in methanol show that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov These interactions are crucial in mediating how the molecule interacts with its environment, which is particularly relevant in biological systems. nih.gov

General Reactivity Patterns of N-Allyl Aromatic Amines and N-Pyrrolyl Derivatives

N-Allyl Aromatic Amines: The allyl group is a versatile handle for various transformations. N-allyl amines can undergo a range of reactions, including:

Allylic Amination: While the title compound is a product of amination, the reaction can be reversible or the allyl group can be transferred. Palladium-catalyzed reactions are common for forming C-N bonds at the allylic position. organic-chemistry.org

Rearrangements: Under thermal or catalytic conditions, the allyl group can undergo rearrangements, such as the aza-Claisen rearrangement, to form new isomers.

Oxidation: The double bond of the allyl group is susceptible to oxidation, leading to epoxides, diols, or cleavage products, depending on the reagents used.

N-Pyrrolyl Derivatives: The pyrrole ring is an electron-rich five-membered heterocycle that readily participates in various reactions.

Electrophilic Substitution: Although the nitrogen is substituted, the pyrrole ring remains activated towards electrophilic attack, primarily at the C2 and C5 positions. Common reactions include nitration, halogenation, and acylation. nih.gov

Cycloaddition Reactions: The pyrrole ring can act as a diene in Diels-Alder reactions, although its aromatic character can make this less favorable than for non-aromatic dienes.

Oxidative Cyclization: In the presence of an appropriately positioned amine, as in 2-(1H-pyrrol-1-yl)aniline, copper-catalyzed oxidative cyclization can occur to form fused systems like pyrrolo[1,2-a]quinoxalines. rsc.org This highlights a potential reactive pathway for derivatives of the title compound.

Coordination Chemistry and Catalytic Applications of N Allyl N 1h Pyrrol 1 Yl Pyridin 4 Amine As a Ligand

Design Principles for Pyridine (B92270) and Pyrrole-Based Ligands in Organometallic Chemistry

The design of ligands is a cornerstone of organometallic chemistry, as the ligand framework dictates the steric and electronic properties of the resulting metal complex, which in turn governs its reactivity and catalytic efficacy. Ligands incorporating both pyridine and pyrrole (B145914) moieties are of significant interest due to the distinct electronic characteristics of these two N-heterocycles.

Pyridine, a six-membered aromatic heterocycle, typically coordinates to metal centers through its nitrogen atom, which possesses a lone pair of electrons in an sp² hybrid orbital. wikipedia.org It is generally considered a good σ-donor and a modest π-acceptor. The electronic properties of the pyridine ring can be readily tuned by introducing substituents, which can either be electron-donating or electron-withdrawing, thereby influencing the catalytic activity of the metal complex. nih.govacs.org

Pyrrole, a five-membered aromatic heterocycle, can also coordinate to metal centers. In its neutral form, it is a weak σ-donor. However, upon deprotonation, the resulting pyrrolide anion becomes a strong π-donor. acs.org Ligands that incorporate both pyridine and deprotonated pyrrole can act as monoanionic bidentate ligands, offering a combination of σ-donating and π-donating capabilities. acs.org This dual electronic nature can stabilize various oxidation states of the metal center and influence the reactivity of the resulting complex.

The allyl group (–CH₂–CH=CH₂) is another important functional group in ligand design. It can coordinate to a metal center in either a monohapto (η¹) or trihapto (η³) fashion. britannica.com In the η³-coordination mode, the allyl ligand acts as a three-electron donor. wikipedia.org The presence of an allyl group can introduce additional steric bulk and can also participate directly in catalytic cycles, for instance, in allylic substitution reactions.

For N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine, the pyridine nitrogen would be the primary coordination site. The pyrrole ring, being attached via its nitrogen, would primarily exert an electronic influence on the pyridine ring. The allyl group, while not directly attached to the coordinating nitrogen, could influence the steric environment around the metal center and potentially interact with it under certain conditions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyridine and pyrrole-based ligands typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. jscimedcentral.com For ligands containing a pyrrole moiety that is intended to coordinate in its deprotonated form, a base is often added to facilitate the deprotonation. acs.org

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the coordination of the ligand to the metal center. Upon coordination, the chemical shifts of the ligand's protons and carbons will typically change. For palladium(II) complexes with pyridine ligands, downfield shifts in the ¹H NMR spectra are observed upon coordination. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of the pyridine and pyrrole rings.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, providing insights into its electronic structure.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org

Table 1: Representative Spectroscopic Data for a Palladium(II) Complex with a Pyridine-Type Ligand

TechniqueObservationReference
¹H NMRDownfield shift of pyridine proton signals upon coordination. nih.govacs.org
IRShift in C=N stretching frequency of the pyridine ring. rsc.org
X-rayConfirmation of square planar geometry around the Pd(II) center. rsc.org

Catalytic Applications in Diverse Organic Transformations

Metal complexes bearing pyridine and pyrrole-based ligands are active catalysts in a wide array of organic reactions. The specific application is often determined by the choice of metal and the detailed design of the ligand.

Hydroformylation and Related Carbonylations

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a crucial industrial process. Rhodium complexes with phosphine (B1218219) ligands are commonly used catalysts. However, pyridine-containing ligands have also been explored. For instance, rhodium complexes with self-assembling phosphines featuring 6-pyridinone moieties have shown high regioselectivity in the hydroformylation of olefins. rsc.org While there is no specific data on this compound in hydroformylation, the pyridine moiety suggests that its metal complexes could potentially exhibit catalytic activity in such transformations.

C-H Functionalization and Hydrosilylation Reactions

C-H functionalization is a powerful strategy for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. Pyrrole and its derivatives are important substrates in C-H functionalization reactions. nih.gov Transition metal-catalyzed methods have been developed for the selective functionalization of pyrroles. tohoku.ac.jp For example, ruthenium-catalyzed C2-H arylation of indoles and pyrroles with boronic acids has been reported. chemistryviews.org

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a widely used method for the synthesis of organosilicon compounds. Nitrogen-containing ligands, including those with pyridine moieties, have been used in hydrosilylation catalysis. magtech.com.cn For instance, nickel complexes with α-diimine ligands are highly active for the hydrosilylation of alkenes. princeton.edu

Role in Asymmetric Catalysis

The introduction of chirality into the ligand framework allows for the synthesis of enantiomerically enriched products through asymmetric catalysis. Chiral pyridine-containing ligands have been extensively developed and are used in a variety of asymmetric transformations. hkbu.edu.hk Pyridine-oxazoline ligands, for example, have proven to be highly effective in a range of asymmetric catalytic reactions. sci-hub.sersc.org The development of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) has also led to effective enantioselective nucleophilic catalysts. scispace.com If a chiral center were to be introduced into the structure of this compound, for example, on the allyl group, the resulting ligand could potentially be employed in asymmetric catalysis.

Investigation of Ligand Electronic and Donor Properties in Metal Coordination

The electronic and donor properties of a ligand are critical to its performance in a catalytic system. For pyridine-based ligands, the donor strength can be modulated by substituents on the pyridine ring. chemistryviews.org Electron-donating groups enhance the σ-donor ability of the pyridine nitrogen, while electron-withdrawing groups decrease it.

Pyridine N-oxides are related compounds where the pyridine nitrogen is oxidized. This modification alters the electronic properties, making the oxygen atom a coordination site. wikipedia.org The study of pyridine N-oxides provides insights into the electronic versatility of the pyridine ring system. rsc.orgthieme-connect.de

In the case of this compound, the N-pyrrol-1-yl group at the 4-position of the pyridine ring is expected to be a strong π-donor, significantly increasing the electron density on the pyridine ring and enhancing the σ-donor capacity of the pyridine nitrogen. This enhanced donor strength would likely lead to the formation of stable metal complexes and could have a profound effect on their catalytic activity.

Table 2: Comparison of Electronic Properties of Pyridine and Substituted Pyridines

LigandSubstituent EffectExpected Impact on Donor StrengthReference
PyridineNoneBaseline wikipedia.org
4-NitropyridineElectron-withdrawingDecreased nih.govacs.org
4-MethoxypyridineElectron-donatingIncreased nih.govacs.org
This compoundN-pyrrol-1-yl (π-donating)Significantly IncreasedInferred

Although direct experimental data on this compound is limited, a thorough analysis of its structural components—pyridine, pyrrole, and allyl groups—provides a strong basis for predicting its behavior as a ligand. The combination of a strongly electron-donating N-pyrrol-1-yl substituent and the versatile allyl group suggests that this ligand could form stable metal complexes with interesting catalytic properties. It is anticipated that this ligand would be a strong σ-donor with potential applications in a variety of catalytic transformations, including C-H functionalization, hydrosilylation, and possibly, with appropriate chiral modifications, asymmetric catalysis. Further synthetic and catalytic studies on this specific compound are warranted to explore its full potential in organometallic chemistry.

Development of Supported Catalysis and Immobilized Systems

The development of supported and immobilized catalytic systems based on this compound represents a forward-looking area of research aimed at enhancing the practical utility of its metal complexes in industrial applications. As of the current body of scientific literature, specific studies detailing the immobilization of this particular ligand or its catalytic complexes have not been extensively reported. However, the principles of supported catalysis and the structural features of the ligand itself provide a strong basis for outlining potential strategies and the anticipated benefits of such systems.

The primary motivation for immobilizing homogeneous catalysts is to bridge the gap between the high selectivity and activity of homogeneous systems and the ease of separation and recyclability characteristic of heterogeneous catalysts. The development of solid-supported catalysts is a significant area of interest in organic synthesis due to the potential for facile recovery and extensive recycling by simple filtration, making the catalytic process more cost-effective and environmentally benign.

The molecular structure of this compound offers several potential avenues for immobilization onto solid supports. The presence of the N-allyl group is particularly advantageous, as the terminal double bond can serve as a functional handle for covalent attachment to a variety of support materials through well-established chemical transformations such as hydrosilylation, radical polymerization, or olefin metathesis. This allows for the ligand to be tethered to inorganic supports like silica (B1680970) and alumina (B75360), or to organic polymer supports such as polystyrene.

One potential strategy involves the functionalization of a polymer with pyridine-based ligands to create a soluble, polymeric platform. This approach has been shown to facilitate C-H activation reactions with good yields and allows for the recovery of the palladium catalyst. researcher.life By analogy, a polymer-supported version of this compound could offer similar benefits, potentially with modified selectivity compared to its homogeneous counterpart. researcher.life

The general approaches to creating supported catalysts can be broadly categorized:

Covalent Attachment: The ligand can be covalently bonded to a pre-functionalized support material. For this compound, the allyl group is an ideal anchor. For instance, it could be grafted onto silica gel modified with thiol groups (via thiol-ene click reaction) or incorporated as a monomer in a polymerization process.

Non-covalent Immobilization: This method includes techniques like ion-exchange or adsorption onto a support. While simpler, the potential for leaching of the catalytic complex from the support is higher compared to covalent attachment.

Encapsulation: The metal complex of the ligand could be physically entrapped within the pores of a material like a metal-organic framework (MOF) or a zeolite.

The choice of support material is crucial and can influence the catalyst's activity, selectivity, and stability. Common supports include:

Inorganic Oxides: Silica (SiO2), alumina (Al2O3), and titania (TiO2) are widely used due to their high surface area, mechanical stability, and thermal resistance.

Polymers: Polystyrene, polyacrylates, and other functionalized polymers can be tailored to tune the microenvironment around the catalytic center. researcher.life

Carbon-based Materials: Activated carbon, graphene, and carbon nanotubes offer high surface areas and good chemical inertness.

While detailed research findings and performance data for immobilized systems of this compound are not yet available, the exploration of such heterogeneous catalysts is a logical and promising next step in the application of this ligand in catalysis. Future research in this area would likely focus on the synthesis of these supported catalysts, their characterization using techniques such as solid-state NMR, FT-IR, and electron microscopy, and their evaluation in key catalytic reactions to determine their efficiency, recyclability, and the extent of metal leaching.

Applications of N Allyl N 1h Pyrrol 1 Yl Pyridin 4 Amine in Advanced Materials Science

Incorporation into Functional Nanomaterials and Smart Materials

The integration of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine into nanomaterials offers a pathway to novel functionalities. The terminal allyl group provides a reactive handle for covalent attachment to the surfaces of various nanostructures, such as silica (B1680970) nanoparticles, gold nanoparticles, or carbon nanotubes, through well-established surface modification chemistries like thiol-ene reactions. nih.govnih.gov This functionalization can impart the specific electronic and host-guest properties of the pyrrol-1-yl-pyridine core onto the nanomaterial.

In the realm of smart materials, this compound is a candidate for developing stimuli-responsive systems. Lignin, an abundant biopolymer, has been modified with allyl groups to create nanocapsules via thiol-ene coupling, demonstrating the utility of the allyl moiety in forming responsive structures. rsc.org Similarly, this compound could be copolymerized into hydrogels or polymer networks. The pyrrole (B145914) and pyridine (B92270) units could introduce pH or ion-responsive behavior, causing the material to swell, shrink, or alter its optical properties in response to environmental changes. This capability is crucial for applications in drug delivery, soft robotics, and adaptive coatings.

Precursors for Polymeric Systems and Sequence-Defined Oligomers

The presence of the allyl group makes this compound a valuable monomer for polymerization. Allyl monomers can undergo coordination-insertion copolymerization, for instance with ethylene, catalyzed by palladium complexes, to create linear copolymers with pendant functional groups. bohrium.comrsc.org This approach allows for the precise incorporation of the pyrrol-1-yl-pyridine unit along a polymer backbone, creating materials with tailored electronic, optical, or chelating properties.

Furthermore, the allyl group is an excellent platform for post-polymerization modification. Polymers containing allyl functionalities can be readily altered through reactions such as bromination, epoxidation, or thiol-ene "click" chemistry. nih.gov This versatility enables the synthesis of complex macromolecular architectures, including sequence-defined oligomers. mdpi.commdpi.com By iteratively adding this compound and other functional monomers, it is possible to create non-natural polymers with a precisely controlled sequence, mimicking biopolymers like peptides. Such sequence-defined oligomers are being explored for high-density information storage, catalysis, and molecular recognition.

Polymerization MethodMonomer FunctionalityPotential Polymer Properties
Coordination CopolymerizationAllyl group polymerizes with olefins (e.g., ethylene).Linear polymer with pendant pyrrol-1-yl-pyridine units; tunable thermal and mechanical properties.
Thiol-Ene "Click" ReactionAllyl group reacts with thiol-containing polymers.Graft copolymers; surface functionalization; hydrogel formation.
Iterative Sequential SynthesisAllyl group acts as a site for coupling reactions.Sequence-defined oligomers for data storage or catalysis.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridin-4-amine portion of this compound is an excellent candidate for acting as such a ligand. The nitrogen atom of the pyridine ring can coordinate with various metal centers (e.g., Zn²⁺, Cu²⁺, Co²⁺), while the rest of the molecule forms the structural backbone of the framework. acs.orgacs.org Ligands containing pyridyl and amine terminals have been successfully used to construct 1D chain-like coordination polymers. researchgate.net

A key advantage of using this specific compound is the retention of the allyl group within the MOF structure. This pendant allyl functionality, pointing into the pores of the framework, is available for post-synthetic modification (PSM). This allows for the precise chemical tailoring of the MOF's internal surface after its initial synthesis. For example, functional molecules could be "clicked" onto the allyl groups to alter the framework's selectivity for gas adsorption, enhance its catalytic activity, or introduce sensing capabilities.

MOF ComponentRole of this compoundPotential Application
Organic LinkerThe pyridin-4-amine moiety coordinates with metal ions to form the framework.Gas storage and separation, heterogeneous catalysis.
Functional Pore SurfaceThe pendant allyl group lines the pores and is available for post-synthetic modification.Tunable catalysts, selective chemical sensors.

Development of Optoelectronic Materials (e.g., Semiconductors, Luminescent Materials)

Heterocyclic compounds containing pyrrole and pyridine rings are widely investigated for their applications in organic electronics. The electron-rich nature of the pyrrole ring combined with the electron-withdrawing character of the pyridine ring can create molecules with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in devices like Organic Light-Emitting Diodes (OLEDs). For instance, functional pyridine-appended pyrene (B120774) derivatives have been successfully employed as hole-transporting materials in OLEDs. nih.gov

By analogy, this compound could serve as a building block for novel organic semiconductors or luminescent materials. The pyrrol-1-yl-pyridine core can be chemically modified to tune its electronic properties, such as the band gap and charge carrier mobility. The allyl group provides a convenient point of attachment for incorporating the molecule into a polymer backbone or for grafting it onto conductive surfaces, facilitating the fabrication of thin-film electronic devices.

Applications in Sensor Technologies and Information Storage

The 4-(pyrrol-1-yl)pyridine molecular framework has demonstrated significant promise in chemical sensing. Research has shown that it can act as a supramolecular chemodosimeter for the detection of nitrite (B80452) ions in aqueous solutions with high sensitivity and selectivity, observable by the naked eye. mdpi.comresearchgate.net The sensing mechanism involves changes in the molecular aggregation state upon anion binding. This compound, as a derivative of this core structure, could be explored for the development of new chemical sensors for various analytes. The allyl group allows the sensor molecule to be easily immobilized on surfaces, such as glass slides or optical fibers, to create practical sensor devices.

In the field of molecular information storage, the ability to create sequence-defined oligomers, as discussed in section 7.2, is paramount. By using this compound alongside other distinct monomers in a controlled, step-wise synthesis, it is possible to encode information in the sequence of monomers along the polymer chain. This approach offers the potential for storing data at extremely high densities, far surpassing conventional magnetic or optical media.

Application AreaKey Molecular FeaturePrinciple of Operation
Sensor Technology 4-(Pyrrol-1-yl)pyridine core Changes in optical or electronic properties upon binding a target analyte (e.g., anions). mdpi.com
Information Storage Allyl group enabling sequential synthesisDigital data (0s and 1s) is encoded by the sequence of different monomers in a defined oligomer.

Future Research Directions and Emerging Paradigms in N Allyl N 1h Pyrrol 1 Yl Pyridin 4 Amine Chemistry

Exploration of Novel and Efficient Synthetic Pathways

Future synthetic research will likely move beyond traditional multi-step procedures, focusing on methodologies that enhance efficiency, atom economy, and sustainability. bohrium.com Modern synthetic paradigms such as multicomponent reactions (MCRs), flow chemistry, and advanced catalytic C-N bond formation offer promising avenues for the construction of the N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine core and its analogs.

MCRs, which combine three or more reagents in a single operation, are particularly well-suited for generating molecular diversity and complexity from simple precursors. bohrium.com Strategies like the Hantzsch or Guareschi-Thorpe reactions for the pyridine (B92270) core, combined with Paal-Knorr or multicomponent pyrrole (B145914) synthesis, could be adapted into a streamlined, one-pot process. acsgcipr.orguc.pt Continuous flow chemistry presents another frontier, offering superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and simplified scale-up. nih.govmtak.hu A telescoped flow process could enable the sequential formation of the pyrrole and pyridine rings followed by N-allylation without the need for isolating intermediates, significantly improving process efficiency. uc.ptdurham.ac.uk

Furthermore, the development of novel catalytic systems for C-N bond formation is critical. While traditional methods often require harsh conditions, modern approaches like Buchwald-Hartwig amination or visible-light photoredox catalysis could enable milder and more functional-group-tolerant routes to N-aryl amines and related structures. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyDescriptionPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)Combining three or more starting materials in a single pot to form the target scaffold. bohrium.combohrium.comHigh atom economy, operational simplicity, rapid generation of diverse derivatives. acsgcipr.orgDesign of novel MCRs that form the pyrrolopyridine core in one step.
Continuous Flow SynthesisPerforming reactions in a continuously flowing stream rather than in a batch flask. durham.ac.ukEnhanced safety, precise control of reaction conditions, scalability, and potential for automation. nih.govmtak.huDevelopment of a telescoped flow process for the multi-step synthesis without intermediate isolation.
Advanced CatalysisUtilizing modern catalysts (e.g., palladium, copper, iron, photoredox) for key bond formations. rsc.orgorganic-chemistry.orgMilder reaction conditions, higher yields, improved functional group tolerance. researchgate.netExploring photocatalytic or transition-metal-catalyzed C-N coupling for the final amination/allylation steps.

Advanced Computational Design and Prediction of Molecular Functionality

Computational chemistry is poised to accelerate the discovery of this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies can provide profound insights into molecular behavior, guiding synthetic efforts and minimizing trial-and-error experimentation.

DFT calculations can be employed to determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps. worldscientific.com This information is crucial for predicting reactivity, stability, and potential sites for intermolecular interactions. mdpi.comscispace.com For instance, understanding the electronic structure can help in designing derivatives with specific optical or electronic properties for materials science applications.

Molecular docking simulations are invaluable for predicting the binding affinity and mode of interaction between derivatives of the target compound and biological macromolecules, such as protein kinases. worldscientific.comworldscientific.com Given that many pyridine and pyrrole derivatives are kinase inhibitors, in silico screening of a virtual library of this compound analogs against various kinase active sites could rapidly identify promising candidates for anticancer or anti-inflammatory applications. jst.go.jpnih.govcambridge.org ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can further refine this process by flagging compounds with poor pharmacokinetic profiles early in the design phase. mdpi.com

Table 2: Computational Tools and Their Predictive Capabilities
Computational MethodPredicted Molecular PropertiesPotential Application Area
Density Functional Theory (DFT)Optimized geometry, HOMO-LUMO gap, molecular electrostatic potential, vibrational frequencies. Predicting chemical reactivity, stability, and suitability for electronic materials.
Molecular DockingBinding affinity, interaction modes with biological targets (e.g., proteins). worldscientific.comVirtual screening for drug discovery (e.g., kinase inhibitors). mdpi.com
ADMET PredictionPharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity. mdpi.comEarly-stage filtering of potential drug candidates to reduce late-stage failures.

Integration into Hybrid Material Systems with Tunable Properties

The unique structural features of this compound make it an attractive building block for advanced hybrid materials. The pyridine nitrogen and the exocyclic amine provide excellent coordination sites for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). The pyrrole and allyl groups, meanwhile, offer sites for polymerization or further functionalization, allowing for the creation of multifunctional materials with tunable properties.

Future research could focus on using this compound as a ligand to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, or chemical sensing. The allyl group can serve as a reactive handle for post-synthetic modification, allowing for the grafting of other functional molecules onto the framework. Furthermore, the pyrrole moiety is a well-known precursor for conducting polymers. tdl.org By integrating the molecule into a polymer backbone, it may be possible to create hybrid materials that combine the electronic properties of polypyrrole with the catalytic or luminescent properties derived from coordinated metal centers. This could lead to the development of new materials for organic electronics, such as sensors or components for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netmorressier.comacs.org

Sustainable Chemistry Aspects in Compound Production and Application

Adherence to the principles of green chemistry is a paramount goal in modern chemical synthesis. nih.gov Future production of this compound will increasingly focus on sustainable practices that minimize environmental impact and enhance efficiency. ijarsct.co.innih.gov This involves the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

A key area of exploration is the use of starting materials derived from biomass. nso-journal.org For instance, furans and carbohydrates obtained from lignocellulosic biomass can serve as precursors for the pyrrole and pyridine rings, respectively, providing a renewable alternative to petroleum-based feedstocks. nso-journal.orgacs.orgresearchgate.netnih.gov Catalysis with earth-abundant and non-toxic metals, such as iron, is another important green approach, replacing more hazardous or expensive heavy metal catalysts. rsc.org Methodologies like acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials represent an environmentally benign route, producing only water and hydrogen as byproducts. rsc.org Additionally, techniques such as microwave-assisted and ultrasonic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.in

Table 3: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication to Synthesis/ProductionExpected Benefit
Use of Renewable FeedstocksSynthesizing pyrrole and pyridine cores from biomass-derived furans or carbohydrates. nso-journal.orgacs.orgnih.govacs.orgReduced reliance on fossil fuels, lower carbon footprint.
Safer Solvents and AuxiliariesEmploying water, deep eutectic solvents (DES), or solvent-free conditions. ijarsct.co.inReduced environmental pollution and worker hazard.
CatalysisUsing non-toxic, earth-abundant metal catalysts (e.g., iron) or biocatalysts. rsc.orgIncreased efficiency, selectivity, and reduced toxic waste.
Design for Energy EfficiencyUtilizing microwave or ultrasound-assisted synthesis to accelerate reactions. ijarsct.co.inLower energy consumption and faster production cycles.

Development of High-Throughput Screening Methodologies for Structure-Function Relationships

To efficiently explore the vast chemical space accessible through derivatives of this compound, the development of high-throughput screening (HTS) methodologies is essential. By rapidly assessing the properties of large compound libraries, HTS can accelerate the identification of molecules with desired functions, establishing clear structure-function relationships (SFR).

For biomedical applications, this involves creating assays to screen for activity against specific biological targets, such as protein kinases. nih.gov Libraries of analogs, where the substitution patterns on the pyridine and pyrrole rings are systematically varied, can be synthesized and tested in parallel. The resulting data can be used to build robust structure-activity relationship (SAR) models, which in turn guide the design of more potent and selective inhibitors. mdpi.com For materials science applications, HTS techniques can be adapted to screen for properties like conductivity, fluorescence, or catalytic activity. For example, arrays of different metal-coordination compounds could be rapidly synthesized and their optical properties evaluated using automated spectroscopy.

Exploration of Interdisciplinary Applications Beyond Traditional Domains

The versatile structure of this compound opens the door to applications that transcend traditional domains like pharmaceuticals and agrochemicals. The confluence of a metal-coordinating pyridine-amine head, a polymerizable pyrrole body, and a reactive allyl tail suggests novel uses in materials science, electronics, and nanotechnology.

The compound and its derivatives could be investigated as building blocks for organic semiconductors. researchgate.net The electron-rich pyrrole unit is a known component of hole-transporting materials, and by tuning the electronic properties through substitution, it may be possible to develop novel materials for use in OFETs, OPVs, or light-emitting diodes (OLEDs). tdl.orgmorressier.com The ability to form self-assembled monolayers on surfaces via the pyridine-amine group could also be exploited in the fabrication of molecular electronic devices or chemical sensors. Another emerging area is the development of "smart" materials, where the compound is integrated into a polymer matrix. The allyl group allows for covalent attachment, while the pyridine-amine moiety could bind to metal ions, creating materials whose optical or mechanical properties change in response to specific chemical stimuli.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine and its derivatives?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example:
  • Copper-catalyzed coupling: Reacting pyridinyl halides with pyrrolyl amines in the presence of CuBr and Cs₂CO₃ in DMSO at 35°C, followed by extraction (DCM) and chromatographic purification (e.g., ethyl acetate/hexane gradients) .
  • Allylation strategies: Introducing the allyl group via alkylation of the amine using allyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile. Yields can be optimized by varying reaction time (2–48 hours) and temperature (25–80°C) .
  • Purification: Silica gel chromatography and recrystallization are standard for isolating pure products, with structural validation via ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR spectroscopy: Assign proton environments (e.g., allyl CH₂ groups at δ ~5.0–5.8 ppm and pyrrole protons at δ ~6.2–6.5 ppm) and confirm connectivity via 2D experiments (COSY, HSQC) .
  • HRMS: Validate molecular weight (e.g., m/z 215 [M+H]⁺) to confirm stoichiometry .
  • IR spectroscopy: Identify functional groups (e.g., N–H stretches at ~3298 cm⁻¹ for secondary amines) .
  • Chromatography: Monitor reaction progress via TLC (silica GF₂₅₄, UV detection) .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in This compound derivatives?

  • Methodological Answer:
  • Structure solution: Use direct methods in SHELXS or SIR97 to phase X-ray diffraction data. For example, SHELXS leverages Patterson maps to locate heavy atoms in small-molecule crystals .
  • Refinement: Employ SHELXL for least-squares refinement, adjusting thermal parameters and validating bond lengths/angles against crystallographic databases (e.g., Cambridge Structural Database). Twinning or disorder in allyl/pyrrole moieties may require constraints (e.g., SIMU/DELU in SHELXL) .
  • Validation: Check R₁ (e.g., <0.07) and wR₂ values (e.g., <0.25) to ensure model accuracy .

Q. What experimental strategies address contradictions in reactivity data for cross-coupling reactions involving this compound?

  • Methodological Answer:
  • Control experiments: Compare yields under varying catalysts (Pd vs. Cu), ligands (XPhos vs. PPh₃), and solvents (DMSO vs. DMF) to identify optimal conditions .
  • Kinetic studies: Use in-situ IR or HPLC to monitor reaction progress and detect intermediates (e.g., oxidative addition vs. transmetallation steps).
  • Computational modeling: Density Functional Theory (DFT) can predict regioselectivity in allyl group reactions, guiding synthetic design .

Q. How does the compound’s electronic structure influence its supramolecular interactions in host-guest systems?

  • Methodological Answer:
  • Crystal packing analysis: Identify π-π stacking (pyridine-pyrrole interactions) or hydrogen bonding (N–H⋯N) using Mercury software. For example, interlayer arrangements in zirconium sulfophenylphosphonate matrices can be modeled via XRD and molecular docking .
  • Spectroscopic probes: UV-Vis titration (e.g., with cyclodextrins) quantifies binding constants (Kₐ), while ¹H NMR titration tracks chemical shift changes in host environments .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for allylated pyrrole-pyridine derivatives?

  • Methodological Answer:
  • Parameter optimization: Replicate reactions with strict control of moisture (Schlenk techniques), stoichiometry (1:1.2 amine:halide ratio), and catalyst loading (5–10 mol% CuBr).
  • Side-reaction mitigation: Add radical inhibitors (e.g., BHT) to suppress polymerization of allyl groups, which can reduce yields .
  • Alternative routes: Test microwave-assisted synthesis to reduce reaction times and improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.